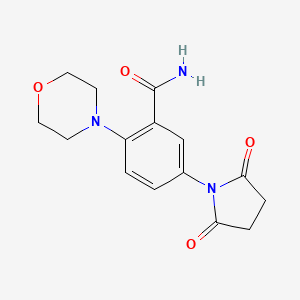
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, also known as 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine or N-BOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by a team of chemists led by David E. Nichols and gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mecanismo De Acción
N-BOMe acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that regulate neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-BOMe has been found to induce a range of physiological and biochemical effects such as increased heart rate, blood pressure, body temperature, and pupil dilation. It also alters the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-BOMe has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential for abuse and toxicity limits its use in animal and human studies.
Direcciones Futuras
There are several future directions for research on N-BOMe, such as the development of more selective and potent compounds that target the 5-HT2A receptor for therapeutic purposes. Additionally, further studies are needed to elucidate the mechanisms underlying its physiological and biochemical effects and to evaluate its safety and efficacy in animal and human studies.
In conclusion, N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, or N-BOMe, is a synthetic compound that has potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action involves the partial agonism of the 5-HT2A receptor, which leads to altered perception, mood, and cognition. While it has several advantages for lab experiments, its potential for abuse and toxicity limits its use in animal and human studies. Further research is needed to develop more selective and potent compounds and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-BOMe involves the reaction of 2C-B-NBOMe with 4-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to form N-BOMe.
Aplicaciones Científicas De Investigación
N-BOMe has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propiedades
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-5-11(6-4-10)15(18)17-13-8-7-12(16)9-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJUCYONTXCJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


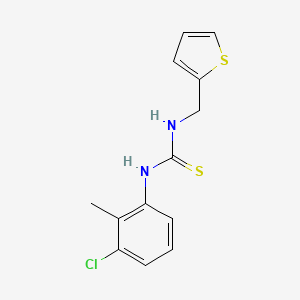
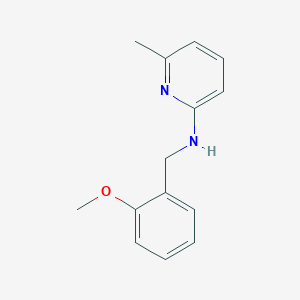

![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
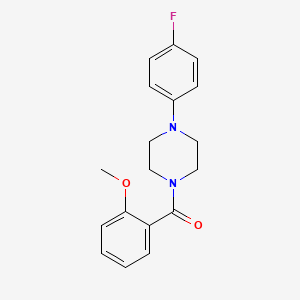
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
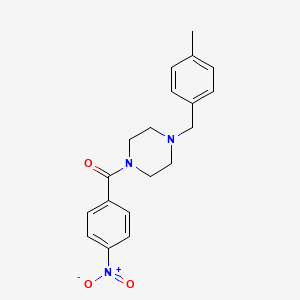
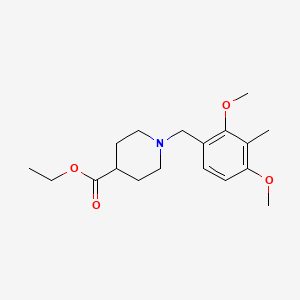
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)
